![molecular formula C8H9BrN2OS B13311759 2-[(3-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13311759.png)
2-[(3-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide typically involves the reaction of 3-bromothiophenol with N-hydroxyethanimidamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide can be compared with other similar compounds, such as:
2-[(3-Bromophenyl)sulfanyl]benzaldehyde: This compound has a similar structure but lacks the N’-hydroxyethanimidamide moiety, which may result in different chemical and biological properties.
2-[(3-Bromophenyl)carbamoyl]methylsulfanyl)acetic acid: This compound has a different functional group attached to the sulfur atom, which may affect its reactivity and applications.
The uniqueness of 2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9BrN2OS |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2-(3-bromophenyl)sulfanyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9BrN2OS/c9-6-2-1-3-7(4-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI Key |
JKRHFNTXPWBPBX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)SC/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13311678.png)
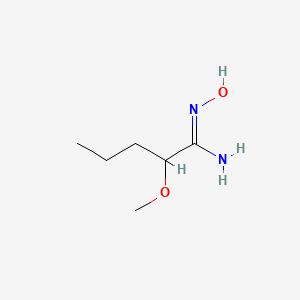
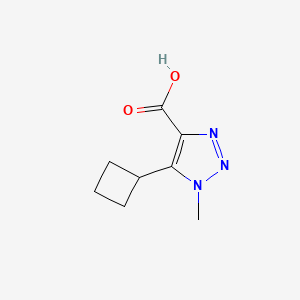
amine](/img/structure/B13311698.png)
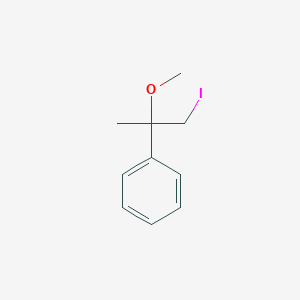
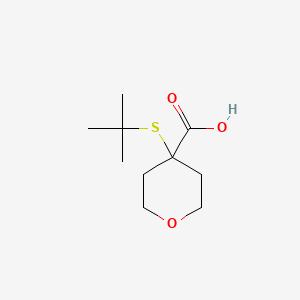
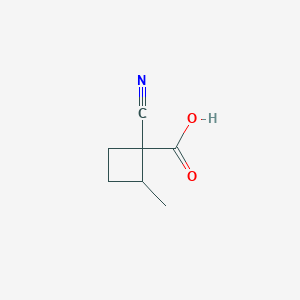
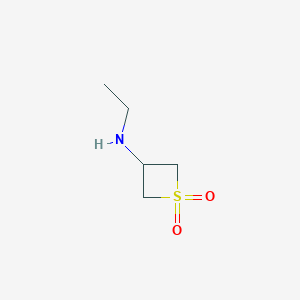
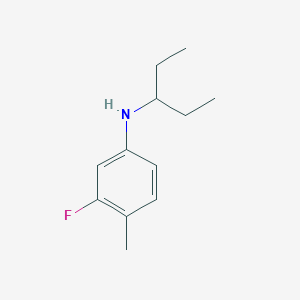
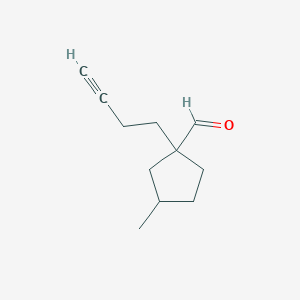
![3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane](/img/structure/B13311758.png)

![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13311762.png)
![[1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol](/img/structure/B13311764.png)
